

Commercial availability of 6-Ethyl-2-methylnonane

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Compound of Interest

Compound Name: **6-Ethyl-2-methylnonane**

Cat. No.: **B14536167**

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An In-Depth Technical Guide to the Commercial Availability and Procurement of **6-Ethyl-2-methylnonane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethyl-2-methylnonane (CAS No. 62184-39-8) is a specific C12 branched-chain alkane. An exhaustive search of the current commercial landscape reveals that this compound is not available as a stock item from major chemical suppliers. Its structural specificity places it outside the portfolio of readily synthesized commodity chemicals. This guide provides researchers and drug development professionals with a comprehensive overview of this reality, focusing on the necessary pivot from direct procurement to a custom synthesis strategy. We will explore the practical steps for sourcing **6-Ethyl-2-methylnonane** through a contract research organization (CRO), defining the requisite quality specifications, and implementing robust in-house analytical protocols for structural verification and purity assessment upon receipt.

Chemical Identity and Physicochemical Properties

6-Ethyl-2-methylnonane is one of numerous structural isomers of dodecane. The precise placement of its ethyl and methyl groups defines its unique chemical identity and influences its physical properties. The IUPAC nomenclature for this specific structure is well-defined.

Table 1: Chemical Identifiers and Computed Properties for **6-Ethyl-2-methylnonane**

Property	Value	Source
IUPAC Name	6-ethyl-2-methylnonane	[1]
CAS Number	62184-39-8	[1] [2]
Molecular Formula	C ₁₂ H ₂₆	[1] [2]
Molecular Weight	170.33 g/mol	[1] [2]
Canonical SMILES	CCCC(CC)CCCC(C)C	[1]
InChIKey	GBMUUYXDAAUUNLY-UHFFFAOYSA-N	[1] [2]
Computed XLogP3	6.1	[1]

| Hydrogen Bond Donor/Acceptor Count | 0 / 0 |[\[1\]](#) |

Note: Most physical properties (e.g., boiling point, density) have not been experimentally determined and are absent from databases like the NIST Chemistry WebBook.[\[2\]](#) These values must be determined empirically or requested from a synthesis partner.

The Commercial Sourcing Challenge: Unavailability and Rationale

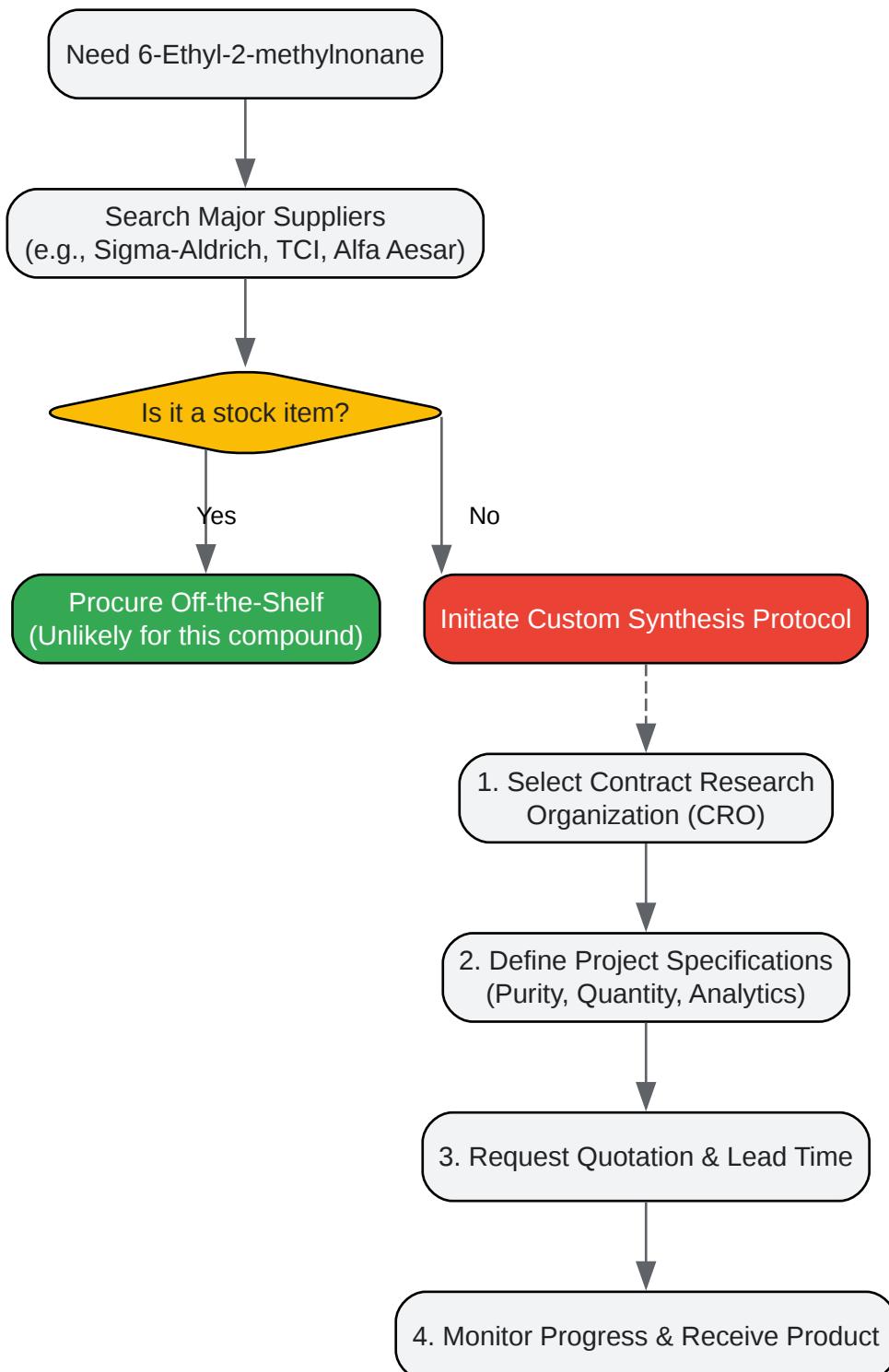
Direct searches for **6-Ethyl-2-methylnonane** across major chemical vendor platforms yield no commercially available, off-the-shelf products. This is in contrast to simpler isomers, such as 2-Methylnonane, which are readily available for purchase. This disparity arises from fundamental principles of chemical manufacturing and supply chain economics:

- Structural Complexity: The number of possible isomers for alkanes grows exponentially with carbon number. Suppliers prioritize stocking compounds with established applications, simpler synthetic routes, or high-volume demand.
- Lack of High-Volume Application: Unlike linear alkanes used as solvents or fuels, specific branched isomers like **6-Ethyl-2-methylnonane** lack a widespread industrial application that

would justify large-scale production and inventory.

- **Synthesis Cost:** Multi-step syntheses required for precise isomeric control are significantly more expensive than the fractional distillation used to isolate less complex alkanes.

For a researcher, this necessitates a strategic shift from purchasing to commissioning the synthesis of the molecule.



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Caption: Procurement decision workflow for **6-Ethyl-2-methylnonane**.

A Practical Guide to Custom Synthesis

When a compound is not commercially available, partnering with a CRO is the most effective procurement route.

Selecting a Custom Synthesis Partner

Choose a CRO with demonstrated expertise in multi-step organic synthesis and small-molecule chemistry. Key evaluation criteria include:

- Technical Capabilities: Experience with organometallic chemistry (e.g., Grignard or organolithium reagents), purification of non-polar compounds, and a strong analytical chemistry department.
- Communication and Reporting: A clear process for providing regular progress updates, including analytical data (e.g., NMR, GC-MS) at intermediate steps.
- Confidentiality: Standard non-disclosure agreements (NDAs) to protect any proprietary aspects of the research.

Defining Technical Specifications

A successful custom synthesis project requires a clear and comprehensive technical brief.

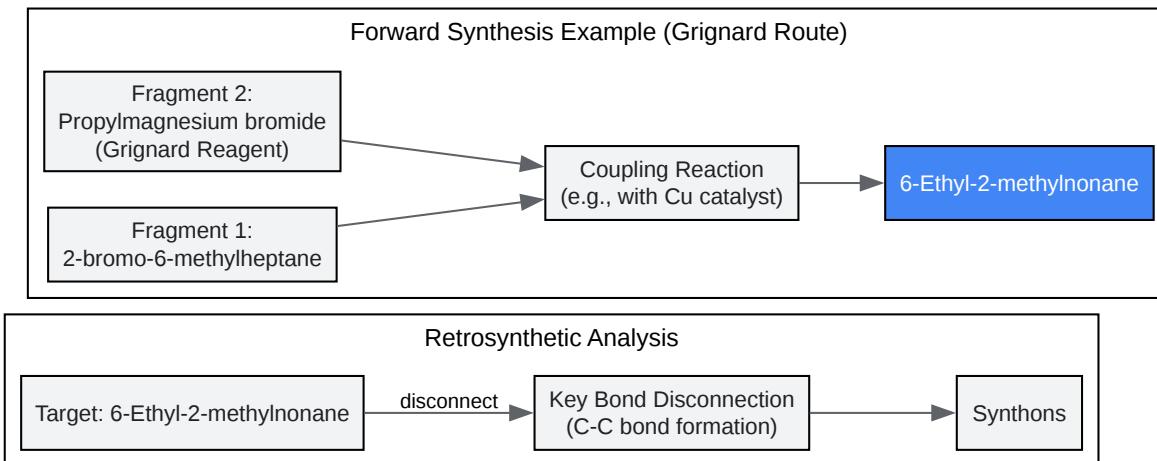
Table 2: Essential Specifications for CRO Project

Parameter	Requirement	Rationale
Target Compound	6-Ethyl-2-methylnonane (CAS: 62184-39-8)	Unambiguously identifies the molecule.
Quantity	e.g., 5 g, 25 g	Specify the amount needed for all planned experiments.
Purity	>95% (or as required)	Define the minimum acceptable purity, typically determined by GC-FID or ¹ H NMR.
Isomeric Purity	Specify acceptable levels of other C12 isomers.	Critical for ensuring experimental results are attributable to the correct molecule.
Required Analytics	¹ H NMR, ¹³ C NMR, GC-MS	The minimum dataset required for unambiguous structure confirmation and purity assessment.

| Final Report | Certificate of Analysis (CoA) with all spectra. | Formal documentation of the product's quality. |

Plausible Synthetic Approach

While the CRO will design the final route, understanding a plausible synthesis is useful for technical discussions. A common strategy for constructing such branched alkanes involves the coupling of smaller fragments using organometallic reagents.



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Caption: A generalized synthetic strategy for **6-Ethyl-2-methylnonane**.

Essential Quality Control & In-House Verification

Upon receiving the custom-synthesized compound, independent verification of its identity and purity is a critical step. Do not rely solely on the vendor's Certificate of Analysis.

Key Analytical Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): The premier technique for volatile, non-polar compounds. It confirms the molecular weight (via the mass spectrum) and assesses purity (via the chromatogram).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the precise carbon skeleton and connectivity, distinguishing it from other isomers. For complex branched structures, 2D NMR techniques like DQF-COSY can be invaluable for resolving overlapping signals and confirming proton-proton couplings.^[3]

Example Protocol: GC-MS Verification

This protocol provides a standardized workflow for verifying the identity and purity of the synthesized **6-Ethyl-2-methylnonane**.

Objective: To confirm the molecular weight and assess the purity of a custom-synthesized sample.

Materials:

- Sample of **6-Ethyl-2-methylnonane**
- High-purity hexane or dichloromethane (solvent)
- Volumetric flasks and micropipettes
- GC vials with septa
- Gas chromatograph with a mass selective detector (MSD)

Methodology:

- Sample Preparation:
 1. Prepare a stock solution of the sample at ~1 mg/mL in hexane.
 2. Perform a serial dilution to create a working solution of ~10 µg/mL. Causality: This concentration prevents column overloading and detector saturation, ensuring sharp peaks and accurate mass spectra.
- GC Instrument Setup (Typical Conditions):
 - Column: A non-polar column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating hydrocarbons.
 - Inlet: Split/Splitless injector at 250°C. Use a high split ratio (e.g., 50:1) for this concentration.
 - Oven Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min). Causality: The initial hold ensures good peak shape for volatile compounds, while the

ramp separates components by boiling point.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MSD Setup (Typical Conditions):
 - Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard for EI, creating reproducible fragmentation patterns that are comparable to library spectra.
 - Mass Range: Scan from m/z 40 to 300. This range covers the expected molecular ion and key fragments of a C12 alkane.
 - Source/Quadrupole Temp: 230°C / 150°C respectively.
- Data Analysis:
 1. Purity Assessment: Integrate the total ion chromatogram (TIC). The purity is the area of the main peak divided by the total area of all peaks (Area %).
 2. Identity Confirmation:
 - Examine the mass spectrum of the main peak. Look for the molecular ion (M^+) at m/z 170.
 - Analyze the fragmentation pattern. Expect to see characteristic losses of alkyl fragments (e.g., $-CH_3$, $-C_2H_5$, etc.). The fragmentation pattern should be consistent with the proposed structure.
 - Compare the obtained spectrum against a NIST library database if available, though a match is not guaranteed for this specific isomer.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **6-Ethyl-2-methylnonane** is not publicly available, it should be treated with the standard precautions for volatile liquid alkanes.

- Hazards: Assumed to be flammable. May cause skin and eye irritation. Avoid inhalation of vapors.

- Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources.

The definitive SDS must be requested from and provided by the custom synthesis CRO.

Conclusion

The procurement of **6-Ethyl-2-methylnonane** is a clear case study in the sourcing of non-commodity chemicals. For researchers in drug discovery and related fields, understanding that such specific molecules are generally not "on the shelf" is crucial. The correct and efficient pathway involves a well-planned custom synthesis project, characterized by clear technical specifications, a partnership with a qualified CRO, and rigorous in-house analytical validation upon receipt of the material. This strategic approach ensures that the starting materials for research are of known identity and purity, underpinning the integrity of subsequent experimental work.

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